
N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide” is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes a cyclopropyl group, a cyano group, and a phenoxyacetamide moiety, which could contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide” typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the cyano group, and the coupling of the phenoxyacetamide moiety. Common reagents and conditions used in these reactions may include:
Cyclopropylation: Formation of the cyclopropyl group using reagents such as diazomethane or cyclopropyl halides.
Nitrile Formation: Introduction of the cyano group using reagents like cyanogen bromide or sodium cyanide.
Amide Coupling: Coupling of the phenoxyacetamide moiety using reagents such as carbodiimides (e.g., EDC, DCC) or coupling agents like HATU.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
“N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide” may undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides, acyl chlorides).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the cyano group may yield carboxylic acids, while reduction of the nitrile group may yield primary amines.
科学研究应用
“N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, studying its reactivity and properties.
Biology: Investigating its potential as a biochemical probe or inhibitor in biological systems.
Medicine: Exploring its potential as a drug candidate for treating various diseases.
Industry: Utilizing its unique properties in the development of new materials or industrial processes.
作用机制
The mechanism by which “N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide” exerts its effects may involve interactions with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism would depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of “this compound” lies in its combination of structural features, which may confer distinct chemical properties and reactivity. This could make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C15H15N3O2 |
|---|---|
分子量 |
269.30 g/mol |
IUPAC 名称 |
N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide |
InChI |
InChI=1S/C15H15N3O2/c1-15(10-17,12-4-5-12)18-14(19)9-20-13-6-2-11(8-16)3-7-13/h2-3,6-7,12H,4-5,9H2,1H3,(H,18,19) |
InChI 键 |
CXJDLYRXWIYZPO-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364053.png)
![6-[(2-Ethoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364064.png)
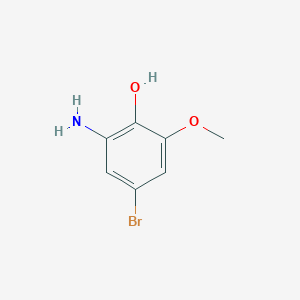
![6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364075.png)
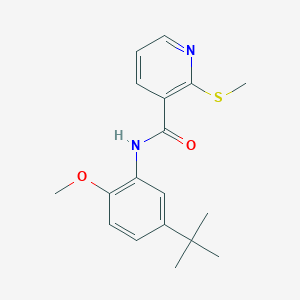
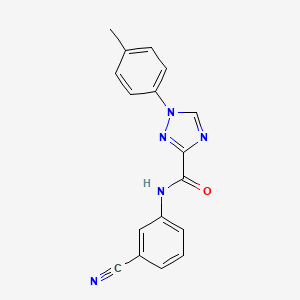
![3-[6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364091.png)
![Ethyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13364097.png)
![N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13364104.png)
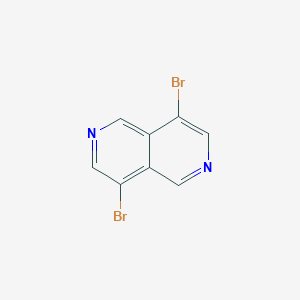
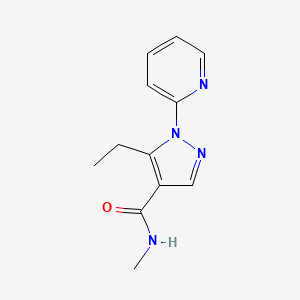
![2'-(Benzo[d]oxazol-2-yl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13364140.png)
![3-[6-(2-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364143.png)
